
ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate is an organic compound with a unique structure that includes a cyano group, a methylamino group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl cyanoacetate with methylamine under basic conditions to form the intermediate, which is then subjected to a Knoevenagel condensation with an aldehyde to yield the final product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the ester or cyano groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.
Applications De Recherche Scientifique
Ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism by which ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate exerts its effects involves interactions with various molecular targets. The cyano and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations that produce active metabolites, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate can be compared with similar compounds such as:
Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate: This compound has a similar structure but includes a bromine and sulfonyl group, which can alter its reactivity and applications.
Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Propriétés
Numéro CAS |
7154-54-3 |
|---|---|
Formule moléculaire |
C7H10N2O2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7(10)6(4-8)5-9-2/h5,9H,3H2,1-2H3/b6-5- |
Clé InChI |
MMTZGNBPPWAULQ-WAYWQWQTSA-N |
SMILES isomérique |
CCOC(=O)/C(=C\NC)/C#N |
SMILES canonique |
CCOC(=O)C(=CNC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



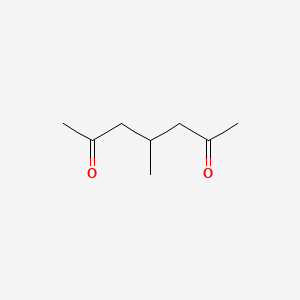
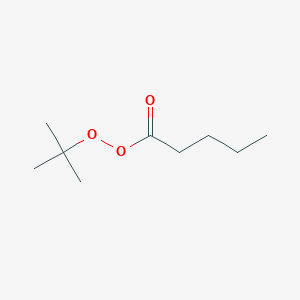

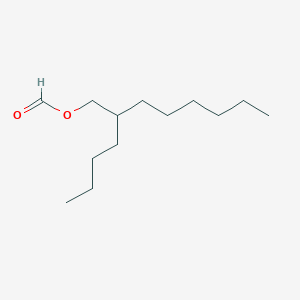

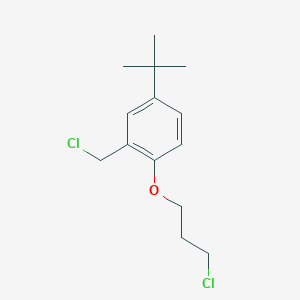
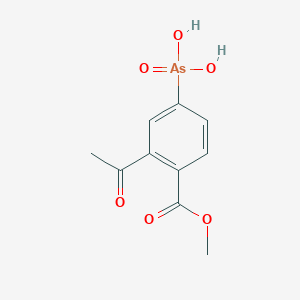


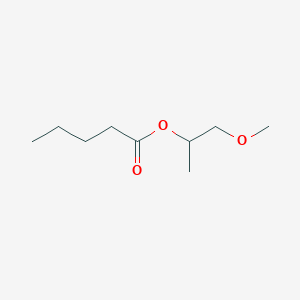

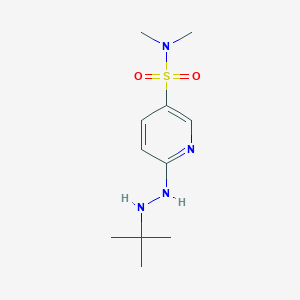
![2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol](/img/structure/B14728872.png)
